

Azepan-3-one: A Technical Guide to CAS Number, Safety, and Synthesis

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Compound of Interest

Compound Name: *Azepan-3-one*

Cat. No.: *B168768*

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For Researchers, Scientists, and Drug Development Professionals

October 30, 2025

This technical guide provides a comprehensive overview of **Azepan-3-one**, a heterocyclic compound of interest in medicinal chemistry and drug development. Due to the limited availability of data for this specific molecule, this document leverages information from structurally related compounds and established chemical principles to offer a thorough assessment of its chemical identity, safety considerations, and a plausible synthetic route.

Chemical Identity

Azepan-3-one, a seven-membered heterocyclic ketone, is a valuable building block in organic synthesis. Its structure incorporates both a secondary amine and a ketone functional group, offering multiple sites for chemical modification.

Identifier	Value
Chemical Name	Azepan-3-one
Synonyms	Hexahydro-3H-azepin-3-one, Perhydro-azepin-3-one
CAS Number	171257-01-5
Molecular Formula	C ₆ H ₁₁ NO
Molecular Weight	113.16 g/mol
Canonical SMILES	<chem>C1CCNC(=O)C1</chem>

Safety Information

A specific Safety Data Sheet (SDS) for **Azepan-3-one** (CAS: 171257-01-5) is not publicly available. Therefore, the following safety information is inferred from data on structurally analogous compounds, such as 3-piperidinone (a six-membered cyclic aminoketone), and the general toxicological profile of alkyl cyclic ketones. Researchers must handle this compound with care, assuming it may possess hazards similar to its analogues until specific data becomes available.

GHS Hazard Classification (Inferred)

The GHS classification for **Azepan-3-one** is not established. Based on related compounds, the following classifications should be considered as a precautionary measure.

Hazard Class	Hazard Category	Signal Word	Hazard Statement
Acute Toxicity, Oral	Category 4	Warning	H302: Harmful if swallowed
Skin Corrosion/Irritation	Category 2	Warning	H315: Causes skin irritation
Serious Eye Damage/Eye Irritation	Category 2A	Warning	H319: Causes serious eye irritation
Specific Target Organ Toxicity - Single Exposure (Respiratory Tract Irritation)	Category 3	Warning	H335: May cause respiratory irritation

Hazard Pictograms (Inferred)

Caption: Inferred GHS Pictogram.

Precautionary Statements (Inferred)

Type	Code	Statement
Prevention	P261	Avoid breathing dust/fume/gas/mist/vapors/spray.
P264	Wash skin thoroughly after handling.	
P270	Do not eat, drink or smoke when using this product.	
P280	Wear protective gloves/ eye protection/ face protection.	
Response	P301+P312	IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwell.
P302+P352	IF ON SKIN: Wash with plenty of water.	
P305+P351+P338	IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.	
P312	Call a POISON CENTER/doctor if you feel unwell.	
Storage	P403+P233	Store in a well-ventilated place. Keep container tightly closed.
Disposal	P501	Dispose of contents/container to an approved waste disposal plant.

Toxicological Profile (Inferred)

Studies on a range of alkyl cyclic ketones suggest low acute toxicity. However, as with many small amine-containing molecules, skin and eye irritation are potential hazards.^{[1][2]} The primary routes of exposure are inhalation, ingestion, and skin/eye contact.

Handling Precautions:

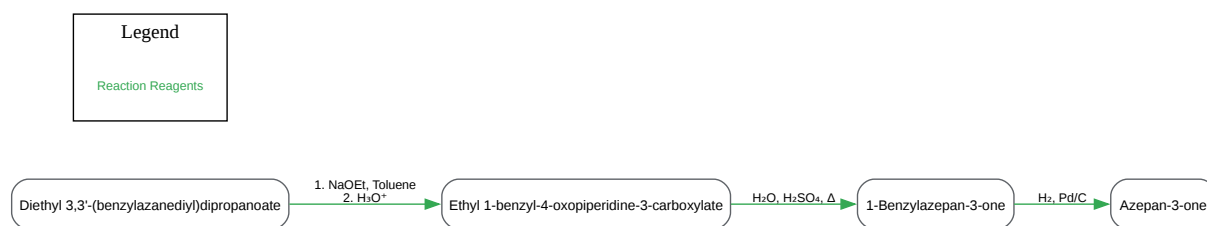
- Engineering Controls: Work in a well-ventilated fume hood to minimize inhalation exposure.
- Personal Protective Equipment (PPE):
 - Eye/Face Protection: Wear chemical safety goggles or a face shield.
 - Skin Protection: Wear nitrile or neoprene gloves and a lab coat.
 - Respiratory Protection: If working outside of a fume hood or with large quantities, a NIOSH-approved respirator with an organic vapor cartridge is recommended.
- Hygiene Measures: Avoid contact with skin, eyes, and clothing. Wash hands thoroughly after handling.

Experimental Protocols

A detailed, validated experimental protocol for the synthesis of **Azepan-3-one** is not readily available in peer-reviewed literature. However, a plausible and representative synthetic route can be constructed based on established methodologies for the synthesis of cyclic ketones and seven-membered nitrogen heterocycles. The following protocol is a conceptual outline based on a Dieckmann condensation approach, a common method for forming cyclic ketones.

Proposed Synthetic Pathway: Dieckmann Condensation

The proposed synthesis involves the intramolecular cyclization of a diester precursor containing the azepane backbone.



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Caption: Proposed Synthesis of **Azepan-3-one**.

Step-by-Step Experimental Procedure (Representative)

Step 1: Synthesis of Ethyl 1-benzyl-4-oxopiperidine-3-carboxylate (Dieckmann Condensation)

- To a solution of sodium ethoxide (NaOEt), freshly prepared from sodium (1.1 eq) and absolute ethanol, in dry toluene under an inert atmosphere (N₂ or Ar), add diethyl 3,3'-(benzylazanediyl)dipropionate (1.0 eq) dropwise at room temperature.
- Heat the reaction mixture to reflux for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
- After completion, cool the reaction mixture to 0 °C and quench by the slow addition of a dilute aqueous acid solution (e.g., 1 M HCl) until the solution is neutral to slightly acidic.
- Separate the organic layer, and extract the aqueous layer with toluene or another suitable organic solvent (e.g., ethyl acetate).
- Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure to yield the crude β-keto ester.

Step 2: Hydrolysis and Decarboxylation to form 1-Benzylazepan-3-one

- To the crude ethyl 1-benzyl-4-oxopiperidine-3-carboxylate from the previous step, add a mixture of water and a strong acid (e.g., sulfuric acid, H₂SO₄).
- Heat the mixture to reflux for 12-24 hours to effect both hydrolysis of the ester and decarboxylation.
- Cool the reaction mixture and neutralize with a base (e.g., sodium hydroxide solution) until alkaline.
- Extract the product with an organic solvent (e.g., dichloromethane or ethyl acetate).
- Combine the organic extracts, dry over a suitable drying agent, and concentrate in vacuo. Purify the crude product by column chromatography on silica gel.

Step 3: Debenzylation to yield **Azepan-3-one**

- Dissolve the 1-benzyl**azepan-3-one** in a suitable solvent such as ethanol or methanol.
- Add a catalytic amount of palladium on carbon (Pd/C, 10 mol%).
- Subject the mixture to an atmosphere of hydrogen gas (H₂), either by balloon or in a hydrogenation apparatus, and stir vigorously at room temperature.
- Monitor the reaction by TLC until the starting material is consumed.
- Filter the reaction mixture through a pad of Celite® to remove the catalyst and wash the pad with the reaction solvent.
- Concentrate the filtrate under reduced pressure to afford the final product, **Azepan-3-one**.

Disclaimer: This technical guide is intended for informational purposes only and is based on the best available data for **Azepan-3-one** and its structural analogues. All laboratory work should be conducted by trained professionals in a well-equipped facility, following all institutional and governmental safety regulations. The user assumes all responsibility for the safe handling and use of this chemical.

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- To cite this document: BenchChem. [Azepan-3-one: A Technical Guide to CAS Number, Safety, and Synthesis]. BenchChem, [2025]. [Online PDF]. Available at:
[<https://www.benchchem.com/product/b168768#azepan-3-one-cas-number-and-safety-information>]

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